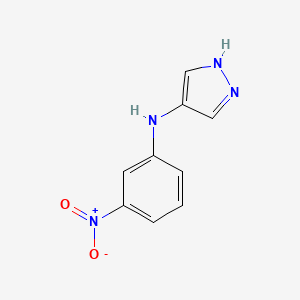![molecular formula C15H23ClO B13180145 ({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13180145.png)
({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene: is an organic compound that features a benzene ring substituted with a chloromethyl group and a 5-methylhexyl group connected through an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol derivatives with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl ether intermediate, which then reacts with the benzyl alcohol derivative to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and minimize by-product formation.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the chloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions are common, where the chloromethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium azide (NaN₃), sodium thiolate (NaSR), sodium alkoxide (NaOR)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Methyl derivatives
Substitution: Azides, thiols, ethers
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the construction of various functionalized compounds.
Biology: In biological research, this compound can be used to modify biomolecules through covalent attachment, aiding in the study of protein-ligand interactions and enzyme mechanisms.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism by which ({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene exerts its effects involves the interaction of its functional groups with molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their activity or function. The benzene ring provides a hydrophobic interaction surface, which can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Benzyl Chloride: Similar in having a chloromethyl group attached to a benzene ring but lacks the 5-methylhexyl group.
Hexylbenzene: Contains a hexyl group attached to a benzene ring but lacks the chloromethyl group.
Chloromethylbenzene: Similar in having a chloromethyl group attached to a benzene ring but lacks the 5-methylhexyl group.
Uniqueness: ({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene is unique due to the presence of both a chloromethyl group and a 5-methylhexyl group connected through an oxygen atom. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its simpler analogs.
Propiedades
Fórmula molecular |
C15H23ClO |
|---|---|
Peso molecular |
254.79 g/mol |
Nombre IUPAC |
[3-(chloromethyl)-5-methylhexoxy]methylbenzene |
InChI |
InChI=1S/C15H23ClO/c1-13(2)10-15(11-16)8-9-17-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 |
Clave InChI |
JGYUJYFRXBFZQT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CCOCC1=CC=CC=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


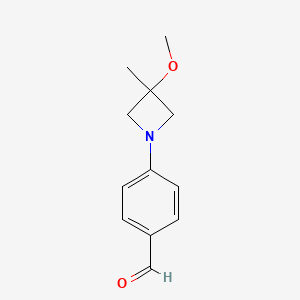
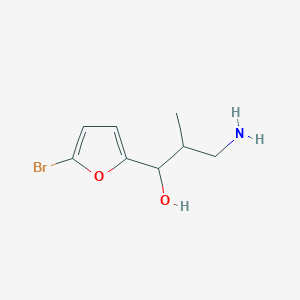
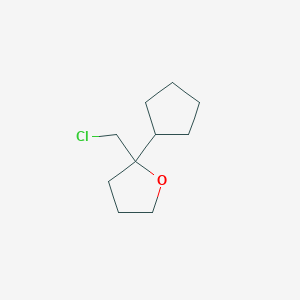
![5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B13180087.png)
![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B13180091.png)
![4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile](/img/structure/B13180092.png)
![N-[(Azepan-3-yl)methyl]propanamide](/img/structure/B13180099.png)
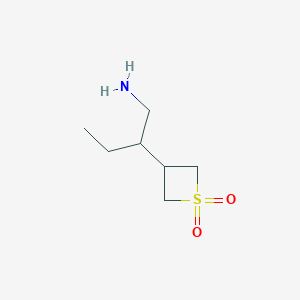
![3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13180101.png)


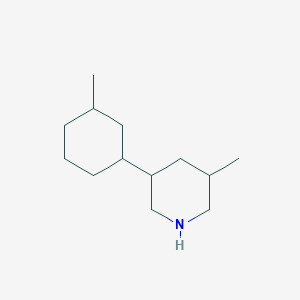
![N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine](/img/structure/B13180136.png)
